molecular formula C15H15N3O3 B2581492 6-(3,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1448130-43-5

6-(3,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Katalognummer: B2581492
CAS-Nummer: 1448130-43-5
Molekulargewicht: 285.303
InChI-Schlüssel: YJHKRMGBADLCSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3,4-Dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound featuring a fused pyrrolo-pyrimidine core modified with a 3,4-dimethoxybenzoyl substituent. The 3,4-dimethoxybenzoyl group introduces electron-donating methoxy functionalities, which may enhance lipophilicity and influence binding interactions with biological targets .

The synthesis of this compound involves reacting intermediates such as 4-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine with 3,4-dimethoxybenzoyl chloride under conditions optimized for acylation (e.g., in dichloromethane with DIPEA as a base) . Structural confirmation is achieved via NMR and HRMS, as reported in synthetic protocols for related analogs .

Eigenschaften

IUPAC Name

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-20-13-4-3-10(5-14(13)21-2)15(19)18-7-11-6-16-9-17-12(11)8-18/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHKRMGBADLCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CC3=CN=CN=C3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzoyl chloride with a pyrrolo[3,4-d]pyrimidine derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6-(3,4-Dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6-(3,4-Dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(3,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Core Structure and Substituent Variations

The pyrrolo[3,4-d]pyrimidine core (C11H12N2O, MW 188.23 g/mol) serves as the foundational scaffold for numerous derivatives . Key structural variations lie in the substituents at the 6-position, which dictate physicochemical and biological properties:

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3,4-Dimethoxybenzoyl C19H18N2O4 338.36 Electron-donating methoxy groups
6-(4-Ethylbenzenesulfonyl) derivative 4-Ethylbenzenesulfonyl C14H15N3O2S 289.35 Electron-withdrawing sulfonyl
4-[6-(4-Methyl-1,2,3-thiadiazole-5-carbonyl) derivative 4-Methylthiadiazole-carbonyl C14H16N6O2S 332.38 Thiadiazole heterocycle
Benzyl 2-ethyl-4-hydroxy derivative Benzyl carboxylate C16H17N3O3 299.33 Ester functionality

Key Observations :

  • In contrast, sulfonyl or thiadiazole groups (e.g., in BK50193 and ) introduce electron-withdrawing character, altering reactivity and solubility.
  • Lipophilicity : The dimethoxybenzoyl substituent increases logP compared to sulfonyl or carboxylic acid derivatives (e.g., EN300-383933 in ), which may enhance membrane permeability but reduce aqueous solubility.

Pharmacological Implications

  • Bcl-xL Inhibition : Pyrrolo-pyrimidine derivatives (e.g., 6,7-dihydro-5H-pyrido[2,3-c]pyridazines in ) act as Bcl-xL inhibitors, inducing apoptosis in cancer cells . The 3,4-dimethoxy group may enhance binding affinity compared to smaller substituents.

Physicochemical Properties

Property Target Compound 6-(4-Ethylbenzenesulfonyl) Derivative Thiadiazole Derivative
Molecular Weight 338.36 289.35 332.38
logP (Predicted) ~2.5 (high lipophilicity) ~1.8 ~2.1
Water Solubility Low Moderate Low

Biologische Aktivität

6-(3,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties and mechanisms of action, supported by relevant data and case studies.

  • Molecular Formula : C14H11N3O4
  • Molecular Weight : 285.26 g/mol
  • InChIKey : UGUHCIAVCHKIKG-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo[3,4-d]pyrimidine derivatives. For instance, a focused library derived from pyrroloquinazoline-1,3-diamines demonstrated substantial anti-breast cancer activity. The structure-activity relationship (SAR) indicated that certain modifications significantly enhanced potency against cancer cell lines such as MDA-MB-231 and MDA-MB-468 .

Case Study: Compound 7f

A notable derivative, compound 7f, exhibited remarkable efficacy with a GI50 value of 0.44 μM against MDA-MB-468 cells. Importantly, it showed no toxicity to normal human mammary epithelial cells (HMEC) at concentrations up to 5 μM after 72 hours of incubation. This selective sensitivity suggests that compounds like this compound could represent a new class of nontoxic anticancer agents .

The mechanism underlying the anticancer activity of pyrrolo[3,4-d]pyrimidine derivatives appears to be multifaceted:

  • Dihydrofolate Reductase (DHFR) Inhibition : Some derivatives have been shown to inhibit DHFR, a critical enzyme in nucleotide synthesis. However, compound 7f did not inhibit human DHFR up to 10 μM concentration, indicating that its mechanism may involve alternative pathways .
  • CREB Inhibition : Recent findings suggest that small molecule inhibitors targeting cyclic-AMP response element binding protein (CREB) may also play a role in the anticancer effects of these compounds .

Biological Activity Summary Table

Activity Type Compound Cell Line GI50 (μM) Toxicity to Normal Cells
Anticancer7fMDA-MB-4680.44None at ≤5 μM (72h incubation)
Anticancer7fMDA-MB-2311.60None at ≤5 μM (72h incubation)

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-(3,4-dimethoxybenzoyl)-pyrrolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer: Synthesis typically involves multi-step routes, including substitution reactions (e.g., benzoylation at the pyrrolo-pyrimidine core) and functional group protection. For example:

  • Use alkyl halides or acylating agents to introduce the 3,4-dimethoxybenzoyl group .
  • Optimize reaction conditions: sodium hydride (NaH) or potassium carbonate (K₂CO₃) as bases, anhydrous solvents (e.g., DMF, THF), and temperatures between 60–100°C to prevent side reactions .
  • Purification via recrystallization (e.g., ethanol-DMF mixtures) or column chromatography to isolate high-purity products .

Q. How can researchers characterize the molecular structure of this compound?

  • Methodological Answer: Structural confirmation requires:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR to verify substituent positions (e.g., dimethoxybenzoyl protons at δ 3.8–4.0 ppm for methoxy groups) .
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., expected [M+H]+^+ ion for C₁₇H₁₇N₃O₃).
  • Infrared (IR) Spectroscopy: Peaks at ~1700 cm1^{-1} for carbonyl (C=O) and ~1250 cm1^{-1} for ether (C-O) bonds .

Q. What are common reaction pathways for modifying the pyrrolo[3,4-d]pyrimidine core?

  • Methodological Answer: The core structure allows functionalization via:

  • Electrophilic Substitution: Reactions at nitrogen or carbon positions using alkyl halides or acyl chlorides .
  • Cycloaddition Reactions: Diels-Alder or Huisgen cycloadditions to expand the heterocyclic system .
  • Reduction/Oxidation: Controlled reduction of pyrrolidine rings or oxidation of pyrimidine nitrogens .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

  • Methodological Answer:

  • Use quantum chemical calculations (e.g., DFT) to predict transition states and energy barriers for key steps like benzoylation .
  • Employ ICReDD’s reaction path search methods to narrow experimental conditions (e.g., solvent polarity, temperature) using computational feedback .
  • Validate simulations with experimental kinetics (e.g., Arrhenius plots for reaction rates) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., methoxy groups, benzoyl position) and test against target enzymes (e.g., kinases) .
  • Data Normalization: Control for assay variables (e.g., cell line variability, solvent effects) using standardized protocols .
  • Meta-Analysis: Cross-reference biological data with computational docking studies to identify binding site inconsistencies .

Q. How to design experiments for optimizing yield in multi-step syntheses?

  • Methodological Answer:

  • Apply Design of Experiments (DOE) : Use factorial designs to test variables (e.g., temperature, catalyst loading, solvent ratios) and identify critical parameters .
  • Example: For cyclization steps, optimize time (6–8 hours) and solvent polarity (DMF vs. THF) to balance yield (55–75%) and purity (>95%) .

Q. What mechanistic insights exist for substitution reactions at the pyrrolo-pyrimidine core?

  • Methodological Answer:

  • Kinetic Isotope Effects (KIE): Study deuterated analogs to distinguish between SN1/SN2 mechanisms .
  • In Situ Monitoring: Use HPLC or FT-IR to track intermediate formation (e.g., acylated intermediates) .
  • Catalyst Screening: Test palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) at the pyrimidine ring .

Q. How does solvent polarity affect the compound’s cyclization efficiency?

  • Methodological Answer:

  • Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states via dipole interactions, enhancing cyclization rates .
  • Solvent screening data (e.g., THF: 60% yield vs. DMF: 85% yield) support this trend .
  • Computational solvation models (e.g., COSMO-RS) predict solvent effects on reaction thermodynamics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.